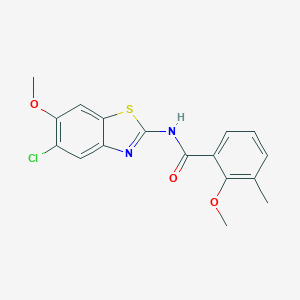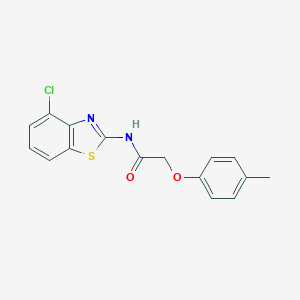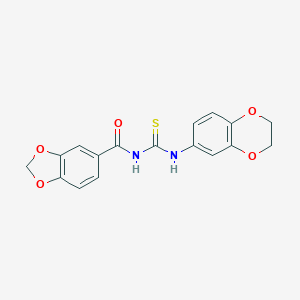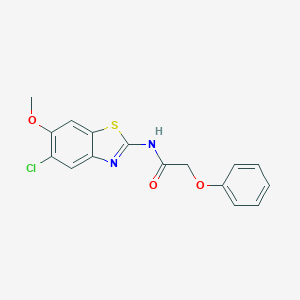![molecular formula C16H14F2N2O3S B278372 N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B278372.png)
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes involved in cell division and proliferation.
Mécanisme D'action
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea inhibits the activity of Aurora kinases A and B, which are involved in the regulation of cell division and proliferation. By inhibiting these enzymes, N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea can prevent the formation of the mitotic spindle and the separation of chromosomes during cell division. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of Aurora kinases A and B, this compound can also induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea can also inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea for lab experiments is its specificity for Aurora kinases A and B. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of these enzymes in cancer biology. However, the low yield and high cost of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea synthesis can be a limitation for some lab experiments.
Orientations Futures
There are several future directions for the study of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea. One potential application is in combination therapy with other cancer drugs, which may enhance the anti-tumor effects of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea. Another direction is the study of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea in different types of cancer and in patient-derived tumor models. This could provide valuable insights into the efficacy and safety of this compound in cancer treatment. Additionally, the development of more efficient and cost-effective synthesis methods for N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea could facilitate its use in future research and clinical applications.
Méthodes De Synthèse
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea involves several steps, including the reaction of difluoromethoxybenzene with phenoxyacetyl isothiocyanate to form an intermediate product, which is then reacted with an amine to form the final compound. The overall yield of this synthesis method is relatively low, but the purity of the final product is high.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea has been studied for its potential use in cancer treatment. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea has been shown to inhibit the activity of several enzymes involved in cell division and proliferation, including Aurora kinases A and B, and Polo-like kinase 1. These enzymes are overexpressed in many types of cancer and are considered promising targets for cancer therapy.
Propriétés
Nom du produit |
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea |
|---|---|
Formule moléculaire |
C16H14F2N2O3S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14F2N2O3S/c17-15(18)23-13-9-5-4-8-12(13)19-16(24)20-14(21)10-22-11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,19,20,21,24) |
Clé InChI |
AZNOJWBYMVPDPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)



![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)